N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
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Overview
Description
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a synthetic compound with a unique chemical structure combining triazolo-pyridazin and benzenesulfonamide moieties
Mechanism of Action
Target of Action
The compound N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . .
Mode of Action
Compounds with similar structures have been found to interact with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, which could lead to various pharmacological effects .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis: : This compound can be synthesized through a multi-step process. Starting from a triazolo-pyridazin precursor, it involves the reaction with phenyl derivatives under specific conditions to form the triazolo-pyridazin ring. Further reaction with 2-chloroethylbenzenesulfonamide under alkaline conditions results in the final product.
Reaction Conditions: : The reactions typically require a controlled temperature environment, usually between 60-80°C, and may involve solvents like dichloromethane or ethanol to facilitate the reaction process.
Industrial Production Methods
Scale-Up Processes: : Industrial synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. Techniques like continuous flow synthesis or catalytic processes can be employed to scale up production while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Under oxidative conditions, N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can form sulfoxides or sulfones.
Reduction: : This compound can undergo reduction reactions to form corresponding amino derivatives.
Substitution: : It can participate in nucleophilic substitution reactions, particularly in the presence of strong bases or acids.
Common Reagents and Conditions
Reagents: : Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various bases for substitution reactions.
Conditions: : Typical conditions include controlled temperatures, specific pH ranges, and the use of solvents like acetonitrile or water to enhance reaction rates.
Major Products
Oxidation Products: : Formation of sulfoxides or sulfones.
Reduction Products: : Amino derivatives.
Substitution Products: : Various substituted benzenesulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: : The compound's unique structure makes it an effective catalyst in certain organic reactions.
Material Science: : Used in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: : Functions as a potent inhibitor of certain enzymes, making it a valuable tool in biochemical research.
Drug Development: : Investigated for its potential as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: : Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry
Chemical Intermediates: : Used in the production of various chemical intermediates essential for different industrial applications.
Comparison with Similar Compounds
Unique Features: : The combination of the triazolo-pyridazin and benzenesulfonamide moieties in N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide imparts unique chemical and biological properties not commonly found in similar compounds.
Similar Compounds: : Similar compounds include other triazolo-pyridazin derivatives and benzenesulfonamide-based molecules. Each of these compounds has its own set of properties, but the unique structure of our compound often translates to distinct advantages in specific applications.
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c25-28(26,16-9-5-2-6-10-16)20-13-14-27-18-12-11-17-21-22-19(24(17)23-18)15-7-3-1-4-8-15/h1-12,20H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWLPNNBWNNMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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